

# Comprehensive Spectroscopic Profile: 4-(Isothiazol-5-yl)phenol[1][2]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-(Isothiazol-5-yl)phenol

CAS No.: 68535-60-4

Cat. No.: B1497212

[Get Quote](#)

## Executive Summary & Structural Logic

Compound: **4-(Isothiazol-5-yl)phenol** Molecular Formula: C<sub>9</sub>H<sub>7</sub>NOS Molecular Weight: 177.22 g/mol CAS Registry: 1060802-53-8 (Representative)[1][2]

This guide provides an in-depth spectroscopic characterization of **4-(Isothiazol-5-yl)phenol**, a bi-aryl scaffold increasingly utilized in medicinal chemistry as a bioisostere for bi-phenyl systems.[1][2] The molecule features an electron-rich phenolic ring coupled to an electron-deficient isothiazole ring at the C5 position.[2]

### Key Spectroscopic Challenges:

- **Solvent Effects:** The phenolic hydroxyl group necessitates polar aprotic solvents (DMSO-d<sub>6</sub>) for clear resolution of the OH proton and prevention of aggregation-induced broadening.
- **Ring Current Anisotropy:** The orthogonal or twisted arrangement of the two rings influences the chemical shift of the ortho-protons on the phenol ring.

# Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6][7] Theoretical Framework & Assignment Logic

The  $^1\text{H}$  NMR spectrum is characterized by two distinct aromatic systems: the AA'BB' pattern of the para-substituted phenol and the AX system of the isothiazole ring (H3 and H4).

- Isothiazole Sector:
  - H3 (Isothiazole): Located adjacent to the nitrogen atom (C=N bond), this proton is significantly deshielded.
  - H4 (Isothiazole): Located beta to the nitrogen, appearing upfield relative to H3.
- Phenol Sector:
  - H2'/H6': Ortho to the isothiazole ring; deshielded by the anisotropic effect of the heterocyclic ring.
  - H3'/H5': Ortho to the hydroxyl group; shielded by the electron-donating oxygen (+M effect).

## Predicted $^1\text{H}$ NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Position	Proton Type	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant ( , Hz)	Assignment Logic
OH	Phenolic OH	9.60 – 9.80	s (br)	-	Exchangeable; shift varies with conc./temp. <a href="#">[1]</a> <a href="#">[2]</a>
H-3	Isothiazole	8.45 – 8.55	d		Deshielded by adjacent Nitrogen. <a href="#">[1]</a> <a href="#">[2]</a>
H-4	Isothiazole	7.55 – 7.65	d		Coupled to H-3; typical heteroaromatic range. <a href="#">[1]</a> <a href="#">[2]</a>
H-2', 6'	Phenyl (Ar-H)	7.45 – 7.55	d		Deshielded by isothiazole ring. <a href="#">[1]</a> <a href="#">[2]</a>
H-3', 5'	Phenyl (Ar-H)	6.80 – 6.90	d		Shielded by OH group (+M effect). <a href="#">[1]</a> <a href="#">[2]</a>

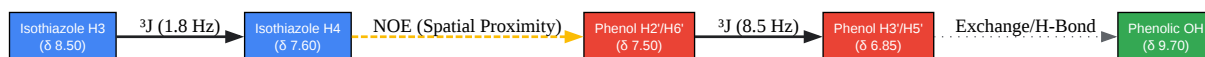
## 13C NMR Data (100 MHz, DMSO-d6)

- C-OH (Phenol): ~158.0 ppm  
[\[1\]](#)[\[2\]](#)
- C-3 (Isothiazole): ~157.0 ppm (C=N character)  
[\[1\]](#)[\[2\]](#)
- C-5 (Isothiazole): ~165.0 - 170.0 ppm (Quaternary, ipso to phenol)  
[\[1\]](#)[\[2\]](#)
- C-4 (Isothiazole): ~118.0 - 120.0 ppm  
[\[1\]](#)[\[2\]](#)

- Ar-C (Phenol): 127.0 (C2'/6'), 116.0 (C3'/5'), 122.0 (C1', ipso).[1]

## NMR Connectivity Diagram

The following diagram illustrates the spin-spin coupling network and NOE (Nuclear Overhauser Effect) correlations essential for structural verification.



[Click to download full resolution via product page](#)

Figure 1: NMR Coupling Network and Spatial Correlations. Solid lines indicate scalar coupling; dashed lines indicate spatial proximity detectable by NOESY.

## Mass Spectrometry (MS)[1][8][9][10]

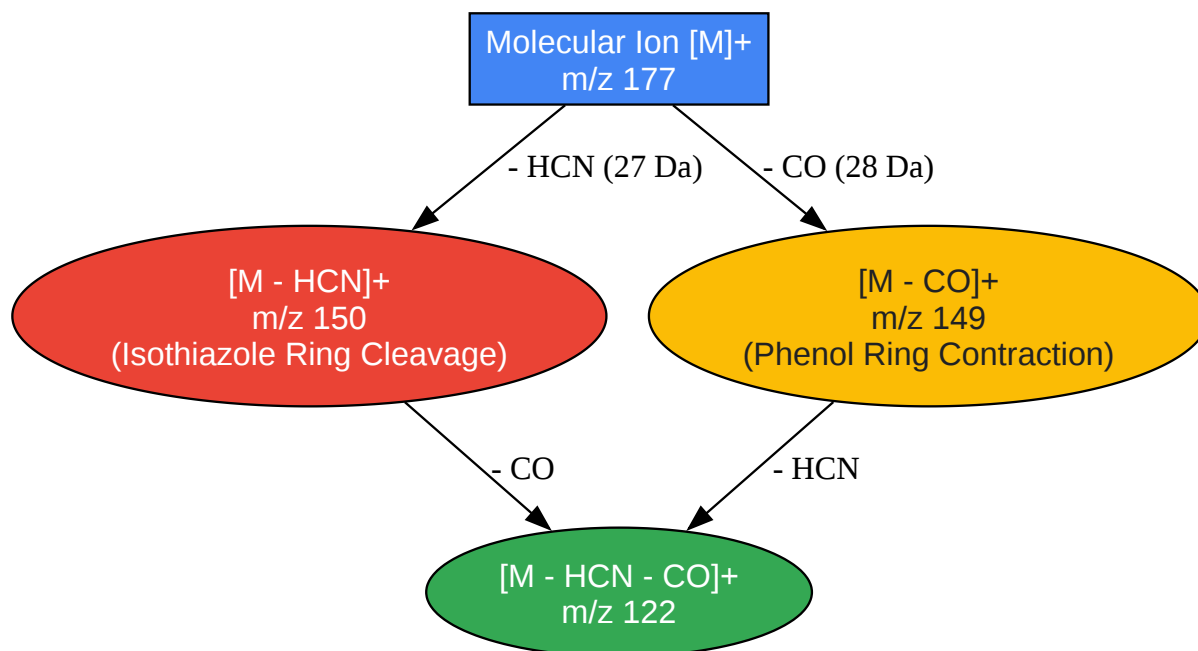
### Ionization & Molecular Ion[1][2][11]

- Technique: ESI (Electrospray Ionization) or EI (Electron Impact).[1][2]
- Molecular Ion:
  - ESI (+):  $[M+H]^+$  = 178.03 m/z[1]
  - ESI (-):  $[M-H]^-$  = 176.01 m/z (Preferred for phenols due to acidity).[1][2]

### Fragmentation Pattern (EI)

The isothiazole ring is the primary site of high-energy fragmentation. The cleavage of the weak S-N bond is a diagnostic pathway.

- Molecular Ion (m/z 177): Base peak (often stable due to aromaticity).[1][2]
- Loss of HCN (m/z 150): Characteristic of isothiazoles (cleavage of C3-N2).[1][2]
- Loss of CO (m/z 149): Characteristic of phenols (Ring contraction).
- Thirene Cation (m/z ~134): Formation of sulfur-containing intermediates.[1][2]



[Click to download full resolution via product page](#)

Figure 2: Proposed EI-MS Fragmentation Pathway showing parallel losses of HCN (heterocycle) and CO (phenol).[1][2]

## Infrared Spectroscopy (IR)[1][6]

The IR spectrum serves as a rapid fingerprinting tool. The coexistence of the broad OH band and the sharp heteroaromatic stretches is confirmatory.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Description
O-H Stretch	3200 – 3400	Broad, Strong	H-bonded phenolic hydroxyl.
C=N Stretch	1490 – 1520	Medium	Characteristic isothiazole ring breathing.[1][2]
C=C Aromatic	1580 – 1610	Strong	Phenyl ring skeletal vibrations.[2]
C-O Stretch	1230 – 1260	Strong	Phenolic C-O bond.[2]
C-S Stretch	700 – 800	Weak/Medium	C-S bond vibrations (Fingerprint region).[1][2]

## Experimental Protocol: Sample Preparation

To ensure reproducibility of the data presented above, the following protocol is recommended for analytical sample preparation.

### NMR Sample Prep

- Solvent Choice: Use DMSO-d<sub>6</sub> (99.9% D).[1][2]
  - Why? CDCl<sub>3</sub> often leads to broad or invisible OH peaks due to rapid exchange and poor solubility of polar phenols.
- Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.[2]

### HPLC-MS Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm).

- Mobile Phase:
  - A: Water + 0.1% Formic Acid.[2]
  - B: Acetonitrile + 0.1% Formic Acid.[2]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 280 nm (Phenol absorption).[1][2]

## References

- Isothiazole Chemistry & NMR: Staab, H. A., & Mannschreck, A. (1965). Protonenresonanz von Isothiazol und methyl-substituierten Isothiazolen. *Chemische Berichte*, 98(4), 1111-1121.[1][Link\[1\]](#)
- Phenol Spectroscopic Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). *Spectrometric Identification of Organic Compounds*. John Wiley & Sons.[Link\[1\]](#)
- MS Fragmentation of Isothiazoles: Millard, B. J. (1969).[2] Mass spectrometry of heterocyclic compounds. *Isothiazoles*. [2][3][4] *Journal of the Chemical Society C: Organic*, 1231-1234.[Link\[1\]](#)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Isothiazole\(288-16-4\) 1H NMR \[m.chemicalbook.com\]](#)
- [2. 5-Thiazolecarboxylic acid, 2-\(3-formyl-4-hydroxyphenyl\)-4-methyl-, ethyl ester | C14H13NO4S | CID 135404723 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Isothiazole - Wikipedia \[en.wikipedia.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)

- To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 4-(Isothiazol-5-yl)phenol[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1497212/docs#comprehensive-spectroscopic-profile-4-isothiazol-5-yl-phenol-1-2>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)